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Compound of Interest

Compound Name: Borane

Cat. No.: B079455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The field of boron cluster chemistry continues to expand, yielding novel polyhedral

architectures with significant potential in materials science and medicine. X-ray crystallography

remains the definitive method for elucidating the precise three-dimensional structures of these

unique molecules. This guide provides a comparative overview of the crystallographic data and

experimental protocols for a selection of recently synthesized novel borane clusters, alongside

a well-established borane for reference.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three novel metallaborane
clusters and a reference borane, tetradecaborane(20). This data allows for a direct

comparison of their solid-state structures.
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Parameter

Novel Cluster
1: [(CpW)₂(μ-
H)₂(μ₃-
H)₂B₄H₄W(CO)₄
][1]

Novel Cluster
2: pileo-
[(CpRu)₂Mo(C
O)₃(μ-H)(μ-CO)
(μ₃-BH)B₂H₅]
[2]

Novel Cluster
3: [NBun₄]
[(CO)₄WB₇H₁₂]
[3]

Reference:
Tetradecabora
ne(20)[4]

Formula C₂₄H₃₈B₄O₄W₃
C₂₄H₃₂B₃Mo

O₄Ru₂
C₂₀H₄₈B₇NO₄W B₁₄H₂₀

Crystal System Monoclinic Monoclinic Orthorhombic Orthorhombic

Space Group P2₁/n P2₁/n Pna2₁ P2₁2₁2₁

a (Å) 11.293(3) 11.192(2) 19.932(6) 10.35(1)

b (Å) 16.538(5) 16.421(3) 11.292(2) 11.45(1)

c (Å) 15.011(4) 15.221(3) 13.432(3) 10.22(1)

α (°) 90 90 90 90

β (°) 109.43(2) 108.62(1) 90 90

γ (°) 90 90 90 90

Volume (Å³) 2642.1(12) 2648.7(8) 3023.0 1210.1

Z 4 4 4 4

R-factor (%) 4.86 3.97 3.78 6.9

Experimental Protocols
The determination of the crystal structures for the novel borane clusters involved single-crystal

X-ray diffraction. While specific parameters vary, the general workflow is consistent.

General Protocol:

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a

goniometer head.
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Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize

thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or

CMOS). Data is typically collected over a range of orientations by rotating the crystal.

Data Reduction and Structure Solution: The collected diffraction images are processed to

yield a set of reflection intensities. The crystal system and space group are determined, and

the structure is solved using direct methods or Patterson methods.

Structure Refinement: The initial structural model is refined against the experimental data

using full-matrix least-squares methods. This process refines atomic positions, and thermal

parameters. Hydrogen atoms are often located from difference Fourier maps and refined

isotropically.

Specific Methodologies:

Novel Cluster 1 ([(Cp*W)₂(μ-H)₂(μ₃-H)₂B₄H₄W(CO)₄]): Data was collected on a Bruker

SMART APEX CCD diffractometer with Mo Kα radiation. The structure was solved by direct

methods and refined using the SHELXTL software package. All non-hydrogen atoms were

refined anisotropically.[1]

Novel Cluster 2 (pileo-[(Cp*Ru)₂Mo(CO)₃(μ-H)(μ-CO)(μ₃-BH)B₂H₅]): Single-crystal X-ray

diffraction data were collected on a Bruker D8 QUEST diffractometer with Mo Kα radiation.

The structure was solved with SHELXT and refined with SHELXL using Olex2. All non-

hydrogen atoms were refined anisotropically.[2]

Novel Cluster 3 ([NBun₄][(CO)₄WB₇H₁₂]): Crystallographic measurements were made on a

Nicolet P3/F diffractometer operating in the θ/2θ scan mode with graphite-monochromated

Mo-Kα radiation. The structure was solved by standard heavy-atom methods and refined by

full-matrix least-squares using SHELX76. All non-hydrogen atoms were refined

anisotropically, though hydrogen atoms were not located.[3]

Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the X-ray crystallography of

borane clusters.
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Caption: Generalized workflow for borane cluster X-ray crystallography.
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This guide provides a foundational comparison for researchers interested in the structural

characterization of novel borane clusters. The detailed experimental data and protocols serve

as a valuable resource for designing new synthetic targets and for understanding the intricate

bonding and structural diversity of this fascinating class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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